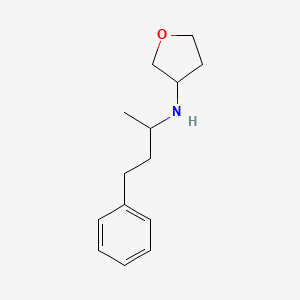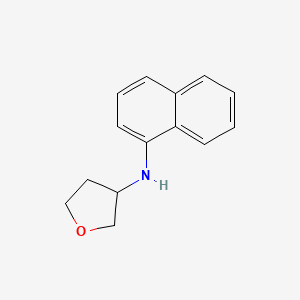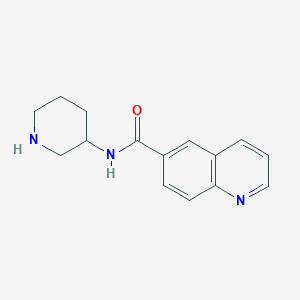
N-piperidin-3-ylquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-piperidin-3-ylquinoline-6-carboxamide, also known as PF-06463922, is a small molecule inhibitor of the receptor tyrosine kinase, c-Met. It has been shown to have potential therapeutic applications in the treatment of various types of cancer, including lung, breast, and gastric cancer.
Mechanism of Action
N-piperidin-3-ylquinoline-6-carboxamide inhibits c-Met by binding to the ATP-binding site of the kinase domain. This results in the inhibition of downstream signaling pathways such as PI3K/Akt and MAPK/ERK, which are critical for cell survival and proliferation.
Biochemical and Physiological Effects:
N-piperidin-3-ylquinoline-6-carboxamide has been shown to have potent anti-tumor activity in various preclinical models. It has been shown to inhibit tumor growth, metastasis, and angiogenesis. Additionally, it has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-piperidin-3-ylquinoline-6-carboxamide is its specificity for c-Met. This makes it a valuable tool for studying the role of c-Met in cancer biology. However, one limitation of N-piperidin-3-ylquinoline-6-carboxamide is its relatively low solubility in water, which can make it challenging to work with in some experimental settings.
Future Directions
There are several future directions for the study of N-piperidin-3-ylquinoline-6-carboxamide. One area of interest is the development of combination therapies that include N-piperidin-3-ylquinoline-6-carboxamide and other targeted therapies or chemotherapeutic agents. Another area of interest is the development of biomarkers that can predict response to N-piperidin-3-ylquinoline-6-carboxamide treatment. Additionally, further studies are needed to elucidate the role of c-Met in various types of cancer and to identify potential resistance mechanisms to N-piperidin-3-ylquinoline-6-carboxamide.
Synthesis Methods
The synthesis of N-piperidin-3-ylquinoline-6-carboxamide involves the reaction of 2-chloro-3-quinolinecarboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-piperidin-3-ylquinoline-6-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit c-Met, a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and migration. Inhibition of c-Met by N-piperidin-3-ylquinoline-6-carboxamide has been shown to result in decreased tumor growth and metastasis in various preclinical models.
properties
IUPAC Name |
N-piperidin-3-ylquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(18-13-4-2-7-16-10-13)12-5-6-14-11(9-12)3-1-8-17-14/h1,3,5-6,8-9,13,16H,2,4,7,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXZORQBDGCEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

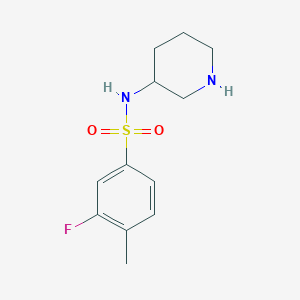

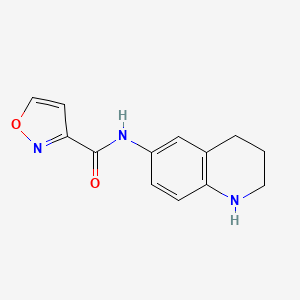

![3-[[(4-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7570174.png)
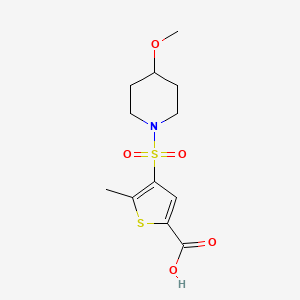
![4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570195.png)
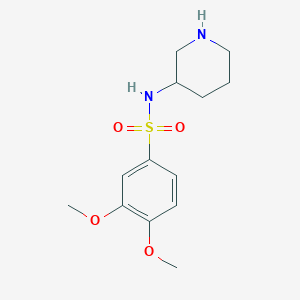

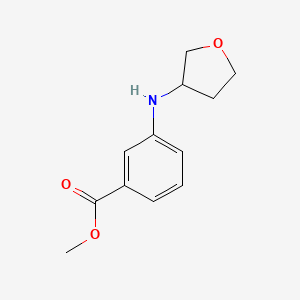
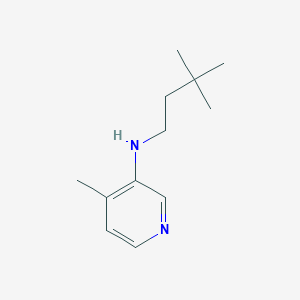
![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)
